Cas no 1214326-94-9 (2-bromo-3-chloro-5-fluoro-pyridine)

2-bromo-3-chloro-5-fluoro-pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-chloro-5-fluoropyridine
- C5H2BrClFN
- AB66730
- AK122817
- AM62484
- BL010137
- KB-82005
- QC-7015
- 3820AA
- Pyridine, 2-bromo-3-chloro-5-fluoro-
- AB0087209
- 2-Bromo-3-chloro-5-fluoro-pyridine
- SCHEMBL17239620
- SY068673
- CS-0157376
- AS-813/43501983
- 1214326-94-9
- AS-45777
- DB-127626
- A854440
- DTXSID70742642
- 2-Bromo-3-chloro-5-fluoropyridine, 95%
- AKOS016012251
- MFCD13185350
- EN300-132544
- 2-bromo-3-chloro-5-fluoro-pyridine
-
- MDL: MFCD13185350
- インチ: 1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H
- InChIKey: NWCUOFUVPZPBKW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C(C([H])=N1)F)Cl
計算された属性
- せいみつぶんしりょう: 208.90436
- どういたいしつりょう: 208.90432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.829±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 200.2±35.0 ºC (760 Torr),
- フラッシュポイント: 74.9±25.9 ºC,
- ようかいど: 極微溶性(0.93 g/l)(25ºC)、
- PSA: 12.89
2-bromo-3-chloro-5-fluoro-pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-bromo-3-chloro-5-fluoro-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV336-200mg |
2-bromo-3-chloro-5-fluoro-pyridine |
1214326-94-9 | 95+% | 200mg |
468.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1040987-25g |
Pyridine, 2-bromo-3-chloro-5-fluoro- |
1214326-94-9 | 95+% | 25g |
$170 | 2024-06-08 | |
Apollo Scientific | PC49018-100mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 100mg |
£10.00 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228016-10g |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 98% | 10g |
¥579.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1195411-1g |
2-Bromo-3-chloro-5-fluoropyridine, 95% |
1214326-94-9 | 95% | 1g |
$325 | 2023-05-11 | |
TRC | B683188-25mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM132841-1g |
2-bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 95% | 1g |
$356 | 2021-08-05 | |
Apollo Scientific | PC49018-250mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 250mg |
£11.00 | 2023-04-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B827913-1g |
2-bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | ≥95% | 1g |
1,259.10 | 2021-05-17 | |
eNovation Chemicals LLC | K14729-5g |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 97% | 5g |
$500 | 2023-09-03 |
2-bromo-3-chloro-5-fluoro-pyridine 関連文献
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-bromo-3-chloro-5-fluoro-pyridineに関する追加情報
2-Bromo-3-Chloro-5-Fluoro-Pyridine (CAS No. 1214326-94-9): A Comprehensive Overview
2-Bromo-3-chloro-5-fluoro-pyridine (CAS No. 1214326-94-9) is a versatile halogenated pyridine compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and agrochemical development. This compound is characterized by its unique combination of bromine, chlorine, and fluorine substituents on the pyridine ring, which imparts distinct chemical properties and reactivity profiles. In this comprehensive overview, we will delve into the structural characteristics, synthetic methods, applications, and recent research advancements of 2-bromo-3-chloro-5-fluoro-pyridine.
Structural Characteristics: The molecular formula of 2-bromo-3-chloro-5-fluoro-pyridine is C5H2BrClFN2, with a molecular weight of approximately 198.48 g/mol. The presence of bromine, chlorine, and fluorine atoms on the pyridine ring significantly influences its physical and chemical properties. The bromine atom at the 2-position is a versatile leaving group, making the compound an excellent substrate for various substitution reactions. The chlorine atom at the 3-position and the fluorine atom at the 5-position introduce additional electronic effects and steric hindrance, which can be exploited in synthetic transformations.
Synthetic Methods: The synthesis of 2-bromo-3-chloro-5-fluoro-pyridine can be achieved through several routes, each with its own advantages and limitations. One common approach involves the sequential halogenation of pyridine derivatives. For instance, starting from 3-chloro-5-fluoropyridine, bromination can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. Another method involves the direct halogenation of 3-chloro-5-fluoropyridine using a brominating agent like bromotrimethylsilane (TMSCl) in the presence of a base like triethylamine. Recent advancements in catalytic methods have also shown promise in improving the efficiency and selectivity of these reactions.
Applications in Organic Synthesis: 2-Bromo-3-chloro-5-fluoro-pyridine serves as a valuable building block in organic synthesis due to its reactivity and functional group compatibility. It can undergo various transformations such as nucleophilic substitution (SNAr), cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and palladium-catalyzed reactions to form complex molecules with diverse functionalities. These properties make it particularly useful in the synthesis of bioactive compounds, pharmaceutical intermediates, and agrochemicals.
Pharmaceutical Research: In pharmaceutical research, 2-bromo-3-chloro-5-fluoro-pyridine has been explored as a key intermediate in the development of novel drugs targeting various therapeutic areas. Its halogenated structure allows for fine-tuning of pharmacological properties through further functionalization. For example, recent studies have demonstrated its utility in the synthesis of potent inhibitors for kinases and other protein targets involved in cancer and inflammatory diseases. Additionally, the compound's ability to form stable complexes with metal ions has led to its investigation as a potential chelating agent for diagnostic imaging applications.
Agricultural Applications: The unique chemical properties of 2-bromo-3-chloro-5-fluoro-pyridine also make it a valuable intermediate in agrochemical research. It has been used to synthesize herbicides, fungicides, and insecticides with improved efficacy and reduced environmental impact. For instance, derivatives of this compound have shown promising results in controlling weeds and pests while minimizing toxicity to non-target organisms.
Recent Research Advancements: Recent research has focused on optimizing the synthetic methods for 2-bromo-3-chloro-5-fluoro-pyridine to enhance yield and selectivity while reducing environmental impact. Green chemistry principles have been applied to develop more sustainable processes using environmentally benign reagents and solvents. Additionally, computational studies have provided insights into the electronic structure and reactivity patterns of this compound, guiding rational design strategies for new derivatives with enhanced properties.
Safety Considerations: While 2-bromo-3-chloro-5-fluoro-pyridine is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactive nature. Proper personal protective equipment (PPE) should be used during handling, and storage conditions should be controlled to prevent exposure to moisture or heat sources that could lead to decomposition or release of toxic fumes.
In conclusion, 2-bromo-3-chloro-5-fluoro-pyridine (CAS No. 1214326-94-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique combination of halogen substituents makes it an invaluable building block for organic synthesis, pharmaceutical research, and agrochemical development. Ongoing research continues to uncover new applications and improve synthetic methodologies, solidifying its position as a key player in modern chemistry.
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